
3-(6-(1-ピロリジニル)-3-ピリジル)アクリル酸エチル
概要
説明
Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate is a chemical compound with the molecular formula C14H18N2O2 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate consists of a pyridyl group attached to a pyrrolidinyl group via a carbon chain. The carbon chain also contains an acrylate group attached to an ethyl group .科学的研究の応用
C14H18N2O2 C_{14}H_{18}N_{2}O_{2} C14H18N2O2
および分子量246.30 は、さまざまな研究分野で使用されています。以下は、各ユニークなアプリケーションの詳細なセクションです。プロテオミクス研究
この化合物は、プロテオミクス研究で使用され、タンパク質構造と機能の研究における前駆体または試薬として機能します。 反応性アクリレート基は、タンパク質またはペプチドを修飾するために使用でき、その後、質量分析法または他のプロテオミクス技術を使用して分析できます .
ポリマー合成
3-(6-(1-ピロリジニル)-3-ピリジル)アクリル酸エチルなどのアクリレートは、ポリマー合成における重要なモノマーです。これらは、柔軟性、靭性、透明性などの特定の特性を持つポリマーを作成するために使用されます。 これらのポリマーは、コーティング、接着剤、および生体医療デバイスに適用されます .
作用機序
Target of Action
The primary targets of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate are currently unknown. This compound is used in proteomics research
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Given its use in proteomics research , it may interact with proteins or other biomolecules to exert its effects.
Result of Action
As a tool in proteomics research , it may influence protein expression or function, but specific effects depend on the context of its use.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the binding of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in regulating various biochemical pathways and processes.
Cellular Effects
Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate can affect metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of downstream enzymes, ultimately resulting in altered cellular responses. Additionally, Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures. This degradation can lead to a decrease in its efficacy and potency. Long-term studies have also indicated that prolonged exposure to Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate can result in cumulative effects on cellular function, including changes in cell morphology and viability.
Dosage Effects in Animal Models
The effects of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes . For instance, threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate can cause toxic or adverse effects, including organ damage and altered biochemical parameters. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the overall metabolic flux and levels of metabolites within the cell. Additionally, Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate can affect the activity of key metabolic enzymes, thereby modulating the rates of specific biochemical reactions.
Transport and Distribution
The transport and distribution of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes through specific transporters, facilitating its uptake and accumulation in target tissues. Additionally, binding proteins can sequester Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate, influencing its localization and availability within the cell. These transport and distribution mechanisms are essential for determining the bioavailability and efficacy of the compound in different biological contexts.
Subcellular Localization
The subcellular localization of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production. The subcellular localization of Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate is a key determinant of its biological effects and therapeutic potential.
特性
IUPAC Name |
ethyl 3-(6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-18-14(17)8-6-12-5-7-13(15-11-12)16-9-3-4-10-16/h5-8,11H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNSYRIPSIMQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(C=C1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695045 | |
| Record name | Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897399-75-6 | |
| Record name | Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridinyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897399-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[6-(pyrrolidin-1-yl)pyridin-3-yl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[(3-Bromophenyl)amino]ethyl}diethylamine](/img/structure/B1372551.png)
![4-{[(3-Fluorophenyl)amino]methyl}benzamide](/img/structure/B1372552.png)
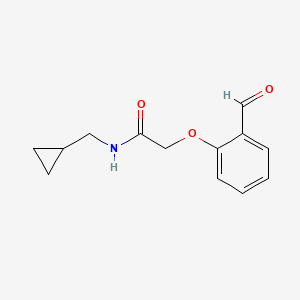
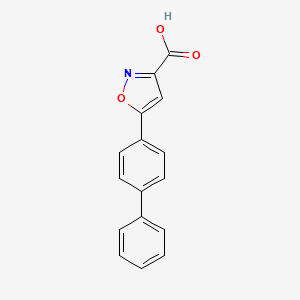



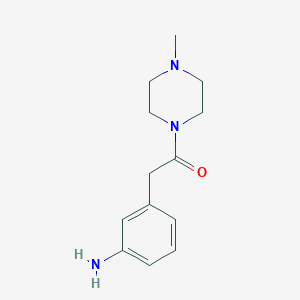
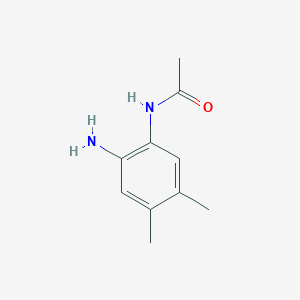


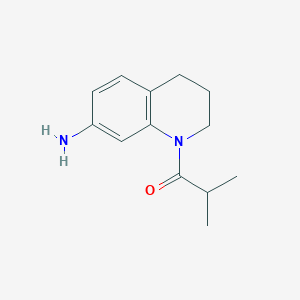
![Benzyl(methyl)[2-(piperazin-1-yl)ethyl]amine](/img/structure/B1372570.png)
![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one](/img/structure/B1372572.png)
